6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS No.: 1018143-42-4
Cat. No.: VC8038020
Molecular Formula: C12H11F2N3O2
Molecular Weight: 267.23 g/mol
* For research use only. Not for human or veterinary use.
![6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1018143-42-4](/images/structure/VC8038020.png)
Specification
CAS No. | 1018143-42-4 |
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Molecular Formula | C12H11F2N3O2 |
Molecular Weight | 267.23 g/mol |
IUPAC Name | 6-cyclopropyl-1-(2,2-difluoroethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C12H11F2N3O2/c13-10(14)5-17-11-8(4-15-17)7(12(18)19)3-9(16-11)6-1-2-6/h3-4,6,10H,1-2,5H2,(H,18,19) |
Standard InChI Key | AVQLXQOYNDTMLV-UHFFFAOYSA-N |
SMILES | C1CC1C2=NC3=C(C=NN3CC(F)F)C(=C2)C(=O)O |
Canonical SMILES | C1CC1C2=NC3=C(C=NN3CC(F)F)C(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 6-cyclopropyl-1-(2,2-difluoroethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid, reflects its fused heterocyclic core. Key structural elements include:
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Pyrazolopyridine backbone: A bicyclic system comprising pyrazole (positions 1–3) fused to pyridine (positions 4–7).
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Cyclopropyl substituent: A strained three-membered ring at position 6, conferring conformational rigidity.
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2,2-Difluoroethyl group: An electron-withdrawing substituent at N1, influencing electronic distribution and metabolic stability.
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Carboxylic acid: A polar functional group at position 4, enabling hydrogen bonding and salt formation .
Physicochemical Properties
Data from synthetic and analytical studies reveal the following characteristics:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₂H₁₁F₂N₃O₂ | |
Molecular weight | 267.23 g/mol | |
Canonical SMILES | C1CC1C2=NC3=C(C=NN3CC(F)F)C(=C2)C(=O)O | |
InChI | InChI=1S/C12H11F2N3O2/c13-10(14)5-17-11... | |
Purity | ≥95% |
The carboxylic acid group (pKa ≈ 2–3) and basic pyridine nitrogen (pKa ≈ 4–5) suggest zwitterionic behavior under physiological conditions, impacting solubility and membrane permeability .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies dominate the synthesis of pyrazolopyridines:
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Cyclocondensation of hydrazines with diketones: As demonstrated in pyrazole synthesis, 1,3-diketones react with hydrazines to form pyrazole rings, which may subsequently undergo annulation .
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1,3-Dipolar cycloaddition: Diazocarbonyl compounds engage with acetylenic or olefinic dipolarophiles to construct the pyrazole core .
Reported Synthetic Routes
While no published procedure explicitly details the synthesis of 6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, analogous pathways suggest feasible approaches:
Route 1: Hydrazine-Diketone Cyclocondensation
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Precursor preparation: 4-Cyclopropyl-2-(2,2-difluoroethylamino)pyridine-3,5-dicarboxylic acid diethyl ester serves as the diketone equivalent.
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Cyclization: Treatment with hydrazine hydrate in ethanol under reflux yields the pyrazolopyridine core.
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Hydrolysis: Basic or acidic hydrolysis of the ester at position 4 affords the carboxylic acid .
Route 2: Palladium-Catalyzed Carbonylation
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Iodopyrazole intermediate: 6-Cyclopropyl-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes carbonylation using Mo(CO)₆ as a CO source.
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Carboxylic acid formation: Reaction with methylhydrazine in the presence of Pd(OAc)₂ and t-Bu₃P ligand installs the carboxylic acid group .
Yield optimization remains challenging due to the steric bulk of the cyclopropyl and difluoroethyl groups, necessitating high-temperature conditions or microwave assistance .
Applications in Drug Development
Lead Optimization
Structural modifications to enhance pharmacokinetics include:
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Prodrug strategies: Esterification of the carboxylic acid to improve oral bioavailability.
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Fluorine substitution: The 2,2-difluoroethyl group reduces CYP450-mediated metabolism, extending half-life .
Preclinical Challenges
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